
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL is a chemical compound known for its unique structure and properties It is a derivative of fluorenol, where a hydroxycyclohexyl group is attached to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL typically involves the reaction of fluorenone with cyclohexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydroxycyclohexyl group. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups such as alkyl or alkoxy groups.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various alkylated fluorenes.
Applications De Recherche Scientifique
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, facilitating the formation of polymers under UV light.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways. As a photoinitiator, it absorbs UV light and undergoes a photochemical reaction, generating reactive species that initiate polymerization. In biological systems, it may interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A similar compound used as a photoinitiator in UV-curable technologies.
1-Benzoyl-1-hydroxycyclohexane: Another related compound with similar applications in polymer chemistry.
Uniqueness
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL is unique due to its specific structure, which combines the properties of fluorenol and hydroxycyclohexyl groups
Propriétés
Numéro CAS |
117959-47-4 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
9-(1-hydroxycyclohexyl)fluoren-9-ol |
InChI |
InChI=1S/C19H20O2/c20-18(12-6-1-7-13-18)19(21)16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-5,8-11,20-21H,1,6-7,12-13H2 |
Clé InChI |
OWZQZBUTVLYCSG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2(C3=CC=CC=C3C4=CC=CC=C42)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


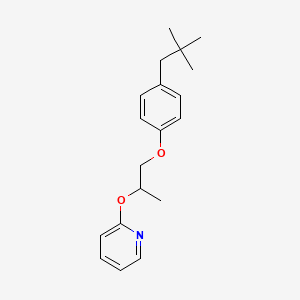
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
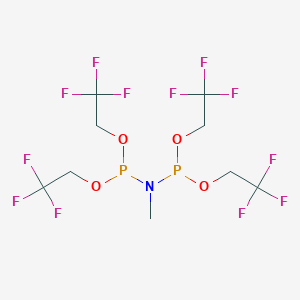
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
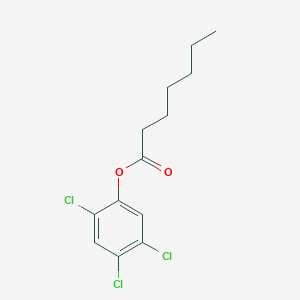
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
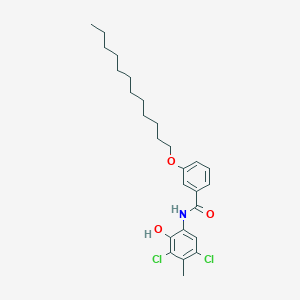
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
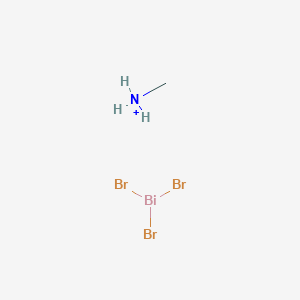
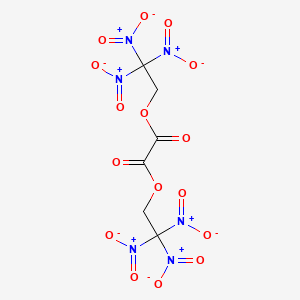
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)

